molecular formula C10H17BrO3 B14216054 Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate CAS No. 649736-95-8

Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate

Cat. No.: B14216054
CAS No.: 649736-95-8
M. Wt: 265.14 g/mol
InChI Key: FWODXDLGBVZYLX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate is an organic compound with the molecular formula C10H17BrO3 It is a brominated ester that features a keto group and two methyl groups on the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 5,5-dimethyl-3-oxohexanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate involves its reactivity as a brominated ester. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate is unique due to the presence of both a bromine atom and a keto group on a sterically hindered hexanoate chain. This combination of functional groups and steric effects makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

649736-95-8

Molecular Formula

C10H17BrO3

Molecular Weight

265.14 g/mol

IUPAC Name

ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate

InChI

InChI=1S/C10H17BrO3/c1-5-14-9(13)8(11)7(12)6-10(2,3)4/h8H,5-6H2,1-4H3

InChI Key

FWODXDLGBVZYLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CC(C)(C)C)Br

Origin of Product

United States

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